Cas no 1567014-28-1 (3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile)

3-Hydroxy-3-(6-methylpyridin-3-yl)propanenitrile is a nitrile-functionalized pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a hydroxyl group and a nitrile moiety adjacent to a 6-methylpyridin-3-yl group, offering versatility as a building block for heterocyclic compounds. The compound’s reactive sites enable further functionalization, making it valuable for constructing complex molecular frameworks. Its pyridine core contributes to stability and potential bioactivity, while the nitrile group enhances reactivity in nucleophilic additions or cyclization reactions. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or other biologically active molecules. Proper handling is advised due to the nitrile group’s potential toxicity.
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile structure
1567014-28-1 structure
Product name:3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
CAS No:1567014-28-1
MF:C9H10N2O
MW:162.188501834869
CID:5858045
PubChem ID:104823994

3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
    • 1567014-28-1
    • EN300-1869363
    • Inchi: 1S/C9H10N2O/c1-7-2-3-8(6-11-7)9(12)4-5-10/h2-3,6,9,12H,4H2,1H3
    • InChI Key: FIDUIDPHJCGYCE-UHFFFAOYSA-N
    • SMILES: OC(CC#N)C1C=NC(C)=CC=1

Computed Properties

  • Exact Mass: 162.079312947g/mol
  • Monoisotopic Mass: 162.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 56.9Ų

3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1869363-0.5g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
0.5g
$671.0 2023-09-18
Enamine
EN300-1869363-5.0g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
5g
$2858.0 2023-06-02
Enamine
EN300-1869363-0.1g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
0.1g
$615.0 2023-09-18
Enamine
EN300-1869363-10.0g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
10g
$4236.0 2023-06-02
Enamine
EN300-1869363-0.05g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
0.05g
$587.0 2023-09-18
Enamine
EN300-1869363-1g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
1g
$699.0 2023-09-18
Enamine
EN300-1869363-5g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
5g
$2028.0 2023-09-18
Enamine
EN300-1869363-0.25g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
0.25g
$642.0 2023-09-18
Enamine
EN300-1869363-2.5g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
2.5g
$1370.0 2023-09-18
Enamine
EN300-1869363-1.0g
3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile
1567014-28-1
1g
$986.0 2023-06-02

Additional information on 3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile

Professional Introduction to 3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile (CAS No. 1567014-28-1)

3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile, a compound with the CAS number 1567014-28-1, represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, has garnered attention due to its potential applications in various biochemical pathways and drug development initiatives. The presence of both hydroxyl and nitrile functional groups, combined with a pyridine moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's molecular structure, characterized by a propanenitrile backbone substituted with a 6-methylpyridin-3-yl group, positions it as a promising candidate for exploring novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of such heterocyclic compounds in designing molecules that can interact effectively with biological targets. The pyridine ring, in particular, is well-documented for its role in drug design due to its ability to modulate electronic properties and enhance binding affinity to enzymes and receptors.

In the context of contemporary research, 3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile has been investigated for its potential role in modulating inflammatory pathways. Studies have suggested that the compound may exhibit anti-inflammatory properties by interacting with key signaling molecules involved in the inflammatory response. This is particularly relevant given the increasing focus on developing treatments for chronic inflammatory conditions, where traditional therapies often face limitations due to side effects or resistance mechanisms.

The hydroxyl group in the molecule's structure is another critical feature that contributes to its pharmacological potential. Hydroxyl-containing compounds are frequently explored in drug discovery due to their ability to form hydrogen bonds, which can enhance binding interactions with biological targets. In addition, the nitrile group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, nitrile groups can be hydrolyzed to carboxylic acids or reduced to amides, opening up multiple avenues for structural diversification.

Recent publications have demonstrated the utility of 3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced bioavailability and target specificity. These derivatives are being tested in preclinical studies to evaluate their efficacy and safety profiles. The compound's versatility makes it an attractive starting point for exploring new drug candidates across various therapeutic areas.

The integration of computational methods into drug discovery has also played a crucial role in understanding the potential of 3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile. Molecular modeling studies have been conducted to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into optimizing its structure for improved pharmacokinetic properties. By combining experimental data with computational predictions, researchers can accelerate the development process and reduce the time required to bring new drugs to market.

The future prospects of 3-hydroxy-3-(6-methylpyridin-3-yl)propanenitrile are promising, with ongoing research aimed at uncovering its full potential. As our understanding of biological systems continues to evolve, new opportunities will arise for utilizing this compound in innovative ways. Whether it serves as a lead compound or an intermediate in larger synthetic schemes, its unique structural features ensure that it will remain a relevant and valuable asset in the chemical and pharmaceutical industries.

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